Diethyl 5-bromopyridin-2-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-bromopyridin-2-ylphosphonate is an organophosphorus compound with the molecular formula C9H13BrNO3P. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a diethyl phosphonate group at the 2-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-bromopyridin-2-ylphosphonate typically involves the deoxygenative phosphorylation of the corresponding N-oxides. One common method includes the reaction of pyridine N-oxide with ethyl chloroformate and triethyl phosphite . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 5-bromopyridin-2-ylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium dialkyl phosphites and triethyl phosphite.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridinylphosphonates.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-bromopyridin-2-ylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of diethyl 5-bromopyridin-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the bromine atom and the phosphonate group allows it to form strong interactions with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
- Diethyl pyridin-2-ylphosphonate
- Diethyl quinolin-2-ylphosphonate
Comparison: Diethyl 5-bromopyridin-2-ylphosphonate is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
344891-78-7 |
---|---|
Molekularformel |
C9H13BrNO3P |
Molekulargewicht |
294.08 g/mol |
IUPAC-Name |
5-bromo-2-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H13BrNO3P/c1-3-13-15(12,14-4-2)9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
WUJLOBZQUKCCNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=NC=C(C=C1)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.